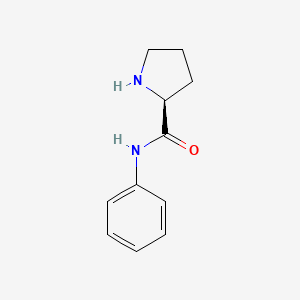

(S)-N-Phenyl-2-pyrrolidinecarboxamide

描述

Significance of Pyrrolidine (B122466) and Carboxamide Motifs in Bioactive Compounds and Catalysis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic compounds. mdpi.comresearchgate.net Its prevalence in U.S. FDA-approved pharmaceuticals underscores its importance in drug discovery. nih.gov The saturated and non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for designing molecules that can interact specifically with biological targets. researchgate.netnih.gov Furthermore, the chirality inherent in many substituted pyrrolidines, such as the naturally occurring amino acid L-proline, makes them invaluable as chiral building blocks and organocatalysts in asymmetric synthesis. unibo.itnih.gov

The carboxamide functional group is another critical pharmacophore in medicinal chemistry, known to impart a wide range of pharmacological activities to molecules. researchgate.net Compounds containing an amide linkage are involved in numerous biological processes and can exhibit anticonvulsant, antimicrobial, analgesic, and anti-inflammatory properties, among others. researchgate.net The ability of the carboxamide group to form hydrogen bonds is crucial for its interaction with biological macromolecules like enzymes and receptors.

In the realm of catalysis, pyrrolidine-based structures, particularly those derived from proline, have been instrumental in the development of organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. mdpi.comunibo.it These catalysts often operate through the formation of enamines or iminium ions, and the presence of a carboxamide group can modulate their reactivity and selectivity. nih.gov

Overview of Chiral Pyrrolidinecarboxamides in Asymmetric Synthesis and Medicinal Chemistry

The combination of a chiral pyrrolidine scaffold with a carboxamide moiety gives rise to chiral pyrrolidinecarboxamides, a class of compounds with significant applications in both asymmetric synthesis and medicinal chemistry. In asymmetric synthesis, these compounds are primarily utilized as organocatalysts. unibo.it For instance, chiral prolinamides have been effectively employed to promote asymmetric direct aldol (B89426) reactions. mdpi.comunibo.it The stereochemistry of the pyrrolidine ring dictates the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products. nih.gov

In medicinal chemistry, the chirality of pyrrolidinecarboxamides is crucial for their biological activity. nih.govwikipedia.org Since biological systems are inherently chiral, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. wikipedia.orgnih.gov The specific three-dimensional arrangement of substituents on the pyrrolidine ring influences how the molecule binds to its biological target. nih.gov For example, research into novel anticonvulsant agents has led to the synthesis and evaluation of a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives, where the stereochemistry at the C-2 position of the pyrrolidine ring is a key determinant of activity. researchgate.netrroij.com

Research Trajectory and Importance of (S)-N-Phenyl-2-pyrrolidinecarboxamide and its Analogues

The research trajectory of this compound and its analogues has been largely driven by their potential as therapeutic agents. A significant body of research has focused on the synthesis of these compounds and the evaluation of their biological activities, particularly their anticonvulsant properties. researchgate.netrroij.com

Studies have shown that derivatives of this compound exhibit promising activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) test. researchgate.netrroij.com The general synthetic route to these compounds involves the reaction of pyrrolidine-2-carbonyl chloride (derived from L-proline) with substituted anilines. rroij.com This modular approach allows for the systematic variation of the substituent on the phenyl ring to explore structure-activity relationships (SAR).

Beyond their anticonvulsant potential, analogues of pyrrolidine carboxamides are being investigated for other therapeutic applications. For instance, novel pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma. nih.gov Other research has explored pyrrolidine carboxamides as inhibitors of enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and as antagonists for the transient receptor potential vanilloid 1 (TRPV1). nih.govnih.gov

The importance of this compound and its analogues lies in their potential to serve as lead compounds for the development of new drugs. The versatility of the pyrrolidinecarboxamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through chemical modification, making it an attractive target for further research and development in medicinal chemistry.

Interactive Data Tables

Table 1: Examples of Bioactive Pyrrolidinecarboxamide Analogues and their Investigated Activities

| Compound Class | Investigated Activity | Reference |

| N-(substituted phenyl) pyrrolidine-2-carboxamides | Anticonvulsant | researchgate.netrroij.com |

| Pyrrolidine aryl carboxamides | Anticancer (Hepatocellular Carcinoma) | nih.gov |

| Pyrrolidine carboxamides | Antitubercular (InhA inhibitors) | nih.gov |

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | Analgesic (TRPV1 antagonist) | nih.gov |

| (2S,4R)-N-[(3-Chlorophenyl)methyl]-4-hydroxy-1-[2-(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinecarboxamide | Potential various biological activities | ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

(2S)-N-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXYBKZDRCXDOD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424913 | |

| Record name | (S)-N-Phenyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64030-43-9 | |

| Record name | (S)-N-Phenyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Prolinanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Chiral Purity of S N Phenyl 2 Pyrrolidinecarboxamide and Its Analogues

Enantioselective Synthesis and Chiral Resolution Techniques

The synthesis of optically pure (S)-N-Phenyl-2-pyrrolidinecarboxamide is paramount for its application in fields where stereochemistry is crucial. Enantioselective synthesis, which aims to produce a single enantiomer directly, is often the preferred route to avoid the loss of material inherent in separating racemic mixtures.

One direct method for synthesizing the (S)-enantiomer involves using a chiral starting material. For instance, optically pure (S)-N-phenylpyrrolidine-2-carboxamide has been prepared from (S)-pyroglutamic acid and aniline (B41778). In this process, the water formed during the reaction is removed via azeotropic distillation. The resulting product can be purified by crystallization from hot methanol (B129727) to yield white crystals with a specific rotation of [α]²⁰D +18.0 (c 1.0, MeOH, 24 °C). nih.gov This approach leverages the pre-existing stereocenter in the starting material to ensure the desired stereochemistry in the final product.

When a racemic mixture is produced, chiral resolution techniques are employed to separate the enantiomers. These methods are essential for isolating the desired stereoisomer from a 50:50 mixture of both. Common strategies include:

Crystallization of Diastereomeric Salts : This is a classical and widely used method. wikipedia.org The racemic mixture (e.g., a chiral amine) is reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Chiral Column Chromatography : This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. nih.govnih.gov High-performance liquid chromatography (HPLC) with CSPs is a powerful tool for both analytical and preparative-scale separations of enantiomers. nih.gov For example, various chiral lactams have been successfully resolved using amylose- and cellulose-based CSPs. nih.gov

Preferential Crystallization : Also known as resolution by entrainment, this method involves seeding a supersaturated solution of a racemate with a crystal of the desired enantiomer, which induces the crystallization of that enantiomer exclusively. wikipedia.org

The choice of method depends on factors such as the scale of the separation, the nature of the compound, and economic considerations. While enantioselective synthesis is often more efficient by avoiding the discarding of one enantiomer, chiral resolution remains a vital tool in stereochemical studies. wikipedia.org

Stereochemical Assignment and Confirmation (e.g., X-ray Crystallography of (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide)

Once an enantiomerically pure or enriched compound is synthesized, its absolute stereochemical configuration must be unequivocally confirmed. X-ray crystallography is the gold standard for this purpose, providing a definitive three-dimensional structure of a molecule in its crystalline state.

The crystal structure of (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide, an analogue and synthetic intermediate, confirms its (S) configuration. nih.gov In this structure, the pyrrolidinone ring is twisted relative to the phenyl plane, forming a significant dihedral angle of 70.73 (7)°. nih.gov The molecules in the crystal lattice are linked by intermolecular N—H⋯O hydrogen bonds, forming a layered structure. nih.gov This detailed structural information is crucial not only for confirming the stereochemistry but also for understanding intermolecular interactions that can influence the compound's physical properties and biological interactions.

The table below summarizes the crystallographic data for (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 |

| Crystal System | Monoclinic |

| a | 4.919 (3) Å |

| b | 9.995 (7) Å |

| c | 10.382 (7) Å |

| β | 99.05 (3)° |

| Volume | 504.1 (6) ų |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature | 296 K |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

This crystallographic analysis provides unambiguous proof of the absolute configuration, anchoring all further studies of the compound's stereochemistry-dependent properties.

Impact of Stereochemistry on Biological Activity and Catalytic Efficacy

The three-dimensional structure of a molecule is fundamental to its biological activity and catalytic performance, as interactions with proteins, enzymes, and other chiral molecules are highly stereospecific. nih.govunipa.it The distinct spatial arrangement of substituents in enantiomers leads to different binding affinities and reactivities. nih.govresearchgate.net

Biological Activity: The enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. rsc.org In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. rsc.org This principle is well-documented for numerous classes of compounds. For instance, in a study of nature-inspired acivicin (B1666538) isomers, the natural (5S, αS) isomers were consistently the most potent antimalarial agents, while other stereoisomers were significantly less active or inactive. nih.gov This highlights that stereochemistry can be a critical driver for potency. nih.gov

For pyrrolidine (B122466) carboxamide analogues, stereochemistry is also a key determinant of their potential as therapeutic agents. A series of novel pyrrolidine aryl carboxamide derivatives have been investigated as potential chemotherapeutic agents for hepatocellular carcinoma. nih.gov While this specific study did not focus on stereoisomers, the general principle holds that the defined stereochemistry of the pyrrolidine ring is crucial for optimal interaction with biological targets, such as protein kinase Cδ (PKCδ), and for inducing apoptosis in cancer cells. nih.gov The spatial orientation of the substituents on the chiral pyrrolidine scaffold dictates how the molecule fits into the binding site of a target protein. researchgate.net

Catalytic Efficacy: Derivatives of this compound are also used as organocatalysts, where their stereochemistry is directly responsible for inducing chirality in the reaction products. Proline and its derivatives are well-known for their ability to catalyze enantioselective reactions. A practical proline surrogate, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, has been shown to be a highly effective catalyst for enantioselective and diastereoselective aldol (B89426) reactions. nih.gov The catalyst's defined (S)-configuration creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. These transformations often proceed with excellent diastereoselectivity and enantioselectivity. nih.gov The efficacy of such catalysts underscores the importance of the rigid, well-defined stereochemical framework provided by the pyrrolidine ring.

Applications in Medicinal Chemistry and Biological Sciences

General Biological Activities of Pyrrolidinecarboxamide Scaffold

Derivatives of the pyrrolidinecarboxamide scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and neuroprotective properties. rroij.commdpi.comontosight.aimdpi.commdpi.com The specific activity is highly dependent on the nature and position of substituents on both the pyrrolidine (B122466) ring and the phenyl group.

The pyrrolidinecarboxamide framework is a key feature in the design of novel anticancer agents. nih.govmdpi.com Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

A novel series of pyrrolidine-carboxamide derivatives was tested for antiproliferative activity against four cancer cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon). nih.gov Several compounds in this series were identified as potent antiproliferative agents that could induce apoptosis. nih.gov Notably, compound 7g was the most potent, with a mean IC₅₀ of 0.90 μM, which is more effective than the standard chemotherapy drug doxorubicin (B1662922) (IC₅₀ of 1.10 μM). nih.gov Specifically, compound 7g showed superior inhibition of A-549, MCF-7, and HT-29 cell lines compared to doxorubicin. nih.gov

In another study, 5-oxopyrrolidine derivatives were synthesized and assessed for their anticancer activity against the A549 human lung adenocarcinoma cell line. mdpi.com The study found that converting the initial carboxylic acid to a hydrazone significantly enhanced anticancer activity. mdpi.com The introduction of chloro- and bromo-substituents on the phenyl ring (compounds 6 and 7 ) improved the activity, reducing A549 cell viability to 64% and 61%, respectively. mdpi.com The most potent anticancer activity was observed in compounds 18–22 from this series. mdpi.com

Further research on N-substituted 1H-indole-2-carboxamides highlighted their potential against MCF-7, K-562 (leukemia), and HCT-116 (colon) cancer cell lines. nih.gov Anthraquinone-based carboxamides 12 (IC₅₀ = 0.33 µM) and 14 (IC₅₀ = 7.16 µM) showed the most significant inhibitory effects against MCF-7 and K-562 cell lines, respectively. nih.gov The pyridinyl carboxamide 10 was particularly potent against the HCT-116 cell line, with an IC₅₀ of 1.01 µM and a high selectivity index. nih.gov

| Compound | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Compound 7g | A-549, MCF-7, HT-29 | Mean IC₅₀ = 0.90 µM | nih.gov |

| Compound 10 | HCT-116 | IC₅₀ = 1.01 µM | nih.gov |

| Compound 12 | K-562 | IC₅₀ = 0.33 µM | nih.gov |

| Pyrrolizine-5-carboxamide 4c | MCF-7 | IC₅₀ = 0.08 µmol L⁻¹ | researchgate.net |

| Pyrrolizine-5-carboxamide 5b | MCF-7, A2780, HT29 | IC₅₀ = 0.30–0.92 µmol L⁻¹ | researchgate.net |

The pyrrolidinecarboxamide scaffold has also been explored for developing new antimicrobial agents, particularly in response to rising antibiotic resistance. mdpi.comnih.gov

In a study of 5-oxopyrrolidine derivatives, compounds were screened against multidrug-resistant pathogens. mdpi.com While the compounds showed no activity against Gram-negative pathogens, compound 21 , which contains a 5-nitrothiophene substituent, demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com This compound also showed higher activity against Gram-positive anaerobic bacteria like C. difficile and C. perfringens compared to aerobic bacteria. mdpi.com

Another study investigated pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone. nih.gov These compounds were tested against selected bacterial and fungal species. The azo-functionalized derivative showed better antibacterial activity than other tested compounds, especially against Staphylococcus aureus and Vibrio cholera strains. nih.gov The results indicated that the azo group (N=N) may act as a pharmacophore responsible for the observed biological activity. nih.gov

| Compound Series/Type | Target Microorganism(s) | Key Finding | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine Derivative 21 | Multidrug-resistant S. aureus, C. difficile, C. perfringens | Promising and selective activity against Gram-positive pathogens. | mdpi.com |

| Azo-derivatives of Pyrrolidine-2,5-dione | S. aureus, V. cholerae SG24, V. cholerae CO6 | Enhanced antibacterial activity compared to precursors. | nih.govscispace.com |

| Pyrrolidine-2,3-dione dimer 30 | Methicillin-susceptible S. aureus (MSSA) | Potent antimicrobial and antibiofilm activity (MBEC = 16 μg mL⁻¹). | nih.gov |

Derivatives based on the pyrrolidinecarboxamide structure have been investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases.

A study on new sulphonamide pyrrolidine carboxamide derivatives evaluated their antioxidant capabilities by their ability to scavenge DPPH radicals. plos.org Several compounds, including 10b, 10c, 10d, 10j, and 10o , showed significant radical scavenging activity with IC₅₀ values of 6.48, 8.49, 3.02, 6.44, and 4.32 μg/mL, respectively, which were comparable to the standard antioxidant ascorbic acid (IC₅₀ = 1.06 μg/mL). plos.org

In another research effort, novel compounds were designed by conjugating moieties with known antioxidant properties to NSAIDs. nih.gov These derivatives were tested for their ability to reduce carrageenan-induced rat paw edema. The compounds reduced paw edema by 25% to 59%, with compound 2 , a dual antioxidant and anti-inflammatory molecule, being the most active. nih.gov This suggests that the antioxidant potential of these compounds may contribute significantly to their anti-inflammatory effects. nih.gov Furthermore, pyrrolizine-5-carboxamide derivatives were also evaluated for anti-inflammatory activity, with compounds 4b and 5b showing the highest efficacy. researchgate.net

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Compound 10d | DPPH radical scavenging | IC₅₀ = 3.02 μg/mL | plos.org |

| Compound 10o | DPPH radical scavenging | IC₅₀ = 4.32 μg/mL | plos.org |

| Compound 2 | Carrageenan-induced rat paw edema | 59% reduction in edema | nih.gov |

| Pyrrolizine-5-carboxamide 4b & 5b | Anti-inflammatory models | Highest activity in the series | researchgate.net |

A specific area of interest has been the development of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives as novel anticonvulsant agents. rroij.comresearchgate.net Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and safety profiles. rroij.com

A series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. rroij.comrroij.com The MES test is a standard preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures. mdpi.com

Most of the synthesized compounds were found to be active in the MES test without exhibiting neurotoxicity. rroij.comresearchgate.net The activity was found to be dependent on the substituent on the phenyl ring. Specifically, derivatives with a 4-nitrophenyl (3a ) or a 4-chlorophenyl (3d ) substituent showed the most potent protection against MES-induced seizures. rroij.com Compound 3d was the most active in the series, providing protection at a dose of 30 mg/kg, which is comparable to the standard drug phenytoin, and did not cause any neurotoxicity. rroij.com

| Compound | Substituent on Phenyl Ring | Activity/Observation | Reference |

|---|---|---|---|

| 3a | 4-Nitro | Exhibited protection against MES-induced seizure. | rroij.com |

| 3d | 4-Chloro | Most active of the series; protection at 30 mg/kg without neurotoxicity. | rroij.com |

| General Series | Various substitutions | Most compounds were active in the MES test. | rroij.comresearchgate.netrroij.com |

Pyrrolidine-based compounds are also being investigated for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

One study examined the effects of novel pyrrolidine-2-one derivatives on learning and memory deficits induced by scopolamine (B1681570) in mice. nih.gov The results showed that these derivatives were effective in treating the behavioral and biochemical changes caused by scopolamine, with performance comparable to the drug donepezil. nih.gov The study assessed various biochemical markers, including acetylcholinesterase (AChE), lipid peroxidation, and levels of antioxidants like reduced glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov

Another study investigated pyrrole-containing compounds for their neuroprotective effects in in-vitro models of neurotoxicity. mdpi.com In a model of hydrogen peroxide-induced oxidative stress in neuroblastoma SH-SYY5Y cells, all tested compounds showed significant neuroprotection. mdpi.com The most pronounced effects were observed with compounds 9, 12, and 14 at a concentration of 10 μM, where they provided protective effects of 52%, 53%, and 51%, respectively. mdpi.com These findings suggest that pyrrolidine-based scaffolds hold promise for developing treatments for diseases associated with cognitive deficits and neuronal damage. mdpi.comnih.gov

Specific Molecular Targets and Mechanisms of Action

Understanding the specific molecular targets and mechanisms of action is crucial for the rational design and optimization of pyrrolidinecarboxamide derivatives as therapeutic agents.

In the context of anticancer activity, several specific molecular targets have been identified. A series of pyrrolidine-carboxamide derivatives were found to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net The most active compounds (7e, 7g, 7k, 7n, and 7o ) inhibited EGFR with IC₅₀ values between 87 and 107 nM and inhibited CDK2 with IC₅₀ values ranging from 15 to 31 nM. nih.gov Other studies have implicated topoisomerase I and IIα, PI3Kα, and BRAF as potential targets for different carboxamide derivatives. nih.govresearchgate.net

For anti-inflammatory activity, the inhibition of cyclooxygenase (COX) enzymes is a suggested mechanism for pyrrolizine-5-carboxamide derivatives. researchgate.net Docking studies revealed a high binding affinity of these compounds to the COX-2 enzyme. researchgate.net

In the realm of antimicrobial research, a specific target for sulphonamide pyrrolidine carboxamide derivatives with antiplasmodial activity has been identified as P. falciparum N-myristoyltransferase (PfNMT). plos.org This enzyme is essential for the malaria parasite's viability. plos.org Molecular docking studies showed that compound 10o binds effectively to PfNMT with a theoretical inhibition constant (Kᵢ) of 0.09 μM, identifying it as a promising antimalarial candidate. plos.org

| Biological Activity | Molecular Target(s) | Key Findings | Reference |

|---|---|---|---|

| Anticancer | EGFR, CDK2 | Compounds 7e, 7g, 7k, 7n, 7o showed dual inhibition with IC₅₀ values in the nM range. | nih.gov |

| Anticancer | Topoisomerase I/IIα, PI3Kα | Indole-2-carboxamides showed favorable binding interactions in docking studies. | nih.gov |

| Anti-inflammatory | COX-2 | Pyrrolizine-5-carboxamides showed high binding affinity in docking studies. | researchgate.net |

| Antiplasmodial | P. falciparum N-myristoyltransferase (PfNMT) | Compound 10o showed a theoretical Kᵢ of 0.09 μM. | plos.org |

Enzyme Inhibition

Derivatives of N-Phenyl-2-pyrrolidinecarboxamide have been identified as potent inhibitors of several key enzymes implicated in human diseases, ranging from infectious diseases to cancer.

Enoyl-Acyl Carrier Protein Reductase (InhA): The InhA enzyme is a critical component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis and is the primary target for the frontline tuberculosis drug, isoniazid (B1672263). Pyrrolidine carboxamides have emerged as a novel class of direct InhA inhibitors, circumventing the need for prodrug activation by the KatG enzyme, a common mechanism of isoniazid resistance. Unsubstituted (S)-N-Phenyl-2-pyrrolidinecarboxamide serves as a benchmark compound with a half-maximal inhibitory concentration (IC50) of approximately 10 μM. Structure-activity relationship studies have demonstrated that modifications to the phenyl ring significantly impact inhibitory potency.

Janus Kinase 2 (JAK2): The Janus kinase (JAK) family of enzymes are critical mediators in cytokine signaling pathways. A class of compounds, pyrrole-3-carboxamides, which are structurally related to pyrrolidine-carboxamides, have been developed as potent and selective JAK2 inhibitors. nih.gov Optimization of this series led to compounds with significant tumor growth inhibition in preclinical models. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): EGFR and CDK2 are key regulators of cell proliferation, and their dysregulation is a hallmark of many cancers. Novel series of pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of both EGFR and CDK2. researchgate.net Certain compounds from these series have demonstrated potent antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), and HT-29 (colon), with IC50 values in the nanomolar range for both enzyme inhibition and cellular assays. researchgate.net For instance, compound 7g from one study was identified as a highly potent agent, inhibiting EGFR with an IC50 of 87 nM and CDK2 with an IC50 of 15 nM. researchgate.net

Table 1: Inhibitory Activity of Selected Pyrrolidine-Carboxamide Derivatives against EGFR and CDK2

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |

|---|---|---|---|

| 7e | 101 | 26 | researchgate.net |

| 7g | 87 | 15 | researchgate.net |

| 7k | 96 | 31 | researchgate.net |

| 7n | 107 | 22 | researchgate.net |

| 7o | 92 | 19 | researchgate.net |

| Erlotinib (Reference) | 80 | - | researchgate.net |

| Dinaciclib (Reference) | - | 20 | researchgate.net |

Murine Double Minute 2 (MDM2): The MDM2 protein is a primary negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction is a key therapeutic strategy for reactivating p53 function in cancers with wild-type p53. Spirooxindole derivatives, which incorporate a complex pyrrolidinecarboxamide core, have been developed as highly potent MDM2 inhibitors. For example, the dimer spiroindolinone pyrrolidinecarboxamide XR-4 was synthesized and shown to effectively block the MDM2-p53 interaction, leading to p53 accumulation and apoptosis in cancer cells. nih.gov Another advanced compound, AA-115/APG-115 , emerged from extensive optimization of the spirooxindole pyrrolidine core and has a very high affinity for MDM2 (Kᵢ < 1 nM). rsc.org

Receptor Modulation

The pyrrolidinecarboxamide scaffold has also been utilized to develop ligands that modulate the function of key physiological receptors.

Oxytocin (B344502) Receptor: A potent, selective, and orally active nonpeptide antagonist of the oxytocin receptor was developed based on a modified this compound structure. researchgate.netwikipedia.org The compound, (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, competitively inhibits the binding of oxytocin with nanomolar potency and blocks oxytocin-induced intracellular calcium mobilization with an IC50 of 8 nM. researchgate.netwikipedia.org It also effectively blocks oxytocin-induced contractions of isolated rat uterine strips, demonstrating its potential as a tocolytic agent. researchgate.net

GABA_A Receptor: The GABA_A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for various drugs, including benzodiazepines and barbiturates. nih.gov While numerous heterocyclic chemotypes have been explored as allosteric modulators of this receptor, literature specifically detailing this compound derivatives as direct GABA_A receptor modulators is not prominent. nih.gov

Modulation of Signaling Pathways

By targeting key proteins like enzymes and receptors, N-Phenyl-2-pyrrolidinecarboxamide derivatives can profoundly modulate intracellular signaling pathways crucial for cell survival and proliferation.

JAK-STAT Pathway: The JAK-STAT signaling pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, playing a vital role in immunity, cell growth, and differentiation. nih.gov Dysregulation of this pathway is linked to inflammatory diseases and cancers. nih.govnih.gov As noted, structurally related pyrrole-3-carboxamides have been identified as potent inhibitors of JAK2, a key kinase in this pathway. nih.gov By inhibiting JAK2, these compounds effectively block the downstream phosphorylation and activation of STAT proteins, thereby interrupting the entire signaling cascade. nih.gov

p53 Pathway: The p53 pathway is a critical tumor suppressor network that responds to cellular stress by initiating cell cycle arrest or apoptosis. nih.gov In many cancers where p53 is not mutated, its function is suppressed by overexpression of MDM2. nih.gov Spiroindolinone pyrrolidinecarboxamide derivatives, by inhibiting MDM2, directly intervene in this pathway. nih.gov This inhibition prevents the MDM2-mediated ubiquitination and degradation of p53. nih.gov The resulting accumulation of p53 protein leads to the transcriptional activation of its downstream target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately restoring the tumor suppressor function. nih.gov The compound XR-4 has been shown to induce wild-type p53 accumulation and upregulate both p21 and PUMA levels. nih.gov

Interactions with Ion Channels

Ion channels, particularly voltage-gated channels, are fundamental for electrical signaling in excitable cells like neurons.

Voltage-Gated Na(+) Channels: Voltage-gated sodium (Naᵥ) channels are responsible for the initiation and propagation of action potentials. nih.gov A series of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives, which are structurally analogous to N-Phenyl-2-pyrrolidinecarboxamide, have been identified as potent activators of the Naᵥ1.1 channel subtype. nih.gov The lead compound from this series demonstrated an ability to increase the decay time constant of Naᵥ1.1 currents at a concentration of 0.03 μM and showed significant selectivity over other subtypes like Naᵥ1.2, Naᵥ1.5, and Naᵥ1.6. nih.gov This activity suggests potential applications for such compounds in treating central nervous system disorders linked to Naᵥ1.1 function, such as Dravet syndrome. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Phenyl-2-pyrrolidinecarboxamide Derivatives

The biological activity of N-Phenyl-2-pyrrolidinecarboxamide derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrrolidine rings. Extensive SAR studies have been conducted to optimize potency and selectivity against various biological targets. wikipedia.orgnih.gov

Impact of Substituents on the Phenyl Ring

For InhA inhibitors, the substitution pattern on the N-phenyl ring (referred to as ring A in some studies) is a critical determinant of activity.

Position of Substituents: Generally, substituents at the para-position of the phenyl ring lead to a loss of activity, possibly due to steric clashes within the enzyme's binding pocket. Conversely, small to moderately sized electron-withdrawing groups at the meta-position tend to yield the best InhA inhibitory activity. Ortho-substituents typically reduce or abolish potency.

Nature of Substituents: Electron-withdrawing groups are generally favored. For instance, among monosubstituted compounds, a 3-chloro substituent provided a potent derivative with an IC50 of 3.94 μM. Disubstitution can further enhance potency, with a 3,5-dichloro substituted compound showing the best activity in one series. However, adjacent substituents on the phenyl ring weaken the inhibitory effect.

Table 2: SAR of Phenyl Ring Substituents on InhA Inhibition

| Compound Example | Phenyl Ring Substituents | InhA IC50 (μM) | Reference |

|---|---|---|---|

| s1 (baseline) | None (Unsubstituted) | ~10 | |

| 3a | 3-Cl | 3.94 ± 0.34 | |

| - | 3,5-diCl | 2.53 ± 0.11 | |

| - | 4-Cl | > 100 | |

| - | 2-Cl | > 100 | |

| 3b | 3-Cl, 4-Me | > 100 |

Influence of Pyrrolidine Ring Modifications

The pyrrolidine ring itself offers multiple points for modification, and its stereochemistry and conformation are crucial for proper ligand-target binding. wikipedia.orgnih.gov

Stereochemistry: The stereochemistry of the pyrrolidine ring is a key factor influencing biological activity. For many targets, a specific enantiomer, typically derived from (S)-proline, is required for optimal interaction. SAR studies on certain dual agonists revealed that a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov

Ring Fusions and Spirocycles: Complex modifications that constrain the conformation of the pyrrolidine ring can lead to highly potent and selective inhibitors. The development of MDM2 inhibitors exemplifies this, where creating a spirocyclic system by fusing the pyrrolidine ring to an oxindole (B195798) moiety at the 3-position was a critical design element. nih.gov This rigidification properly orients the key pharmacophoric groups into the binding pockets of the MDM2 protein. rsc.org

Substituents on the Ring: Adding substituents directly onto the pyrrolidine ring can modulate activity. For instance, in the development of oxytocin receptor antagonists, a 4-(methoxyimino) group was incorporated onto the pyrrolidine ring, contributing to the compound's high potency and selectivity. researchgate.net

Effects of N-Alkylation and Amide Nitrogen Substitution on Biological Activity

The biological activity of compounds derived from this compound can be significantly altered by chemical modifications, specifically through N-alkylation and substitution at the amide nitrogen. These changes influence the molecule's interaction with biological targets.

Structure-activity relationship (SAR) studies are crucial in understanding how these modifications impact the compound's effectiveness. nih.govnih.govmdpi.com For instance, in the development of anticonvulsant agents, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and evaluated. This research highlighted that the nature of the substituent on the phenyl ring is a key determinant of anticonvulsant activity. researchgate.net

Similarly, research on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme conferring antibiotic resistance, demonstrated that alterations to the S-phenyl moiety and its distance from the pyrrolidine scaffold reduced inhibitory activity. nih.govnih.gov This indicates the critical nature of specific substitutions for biological function.

Furthermore, studies on other classes of compounds with similar structural motifs, such as N-substituted quinoxaline-2-carboxamides, have shown that N-phenyl derivatives can exhibit potent antimycobacterial activity. mdpi.com In some cases, the introduction of a methylene (B1212753) bridge to create N-benzyl derivatives resulted in even greater activity against Mycobacterium tuberculosis. mdpi.com

The lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another factor influenced by these substitutions, and it often correlates with biological activity. mdpi.com However, the relationship is not always straightforward. For example, in the aforementioned quinoxaline-2-carboxamides, the lipophilic nature of the substituent did not directly influence the antimycobacterial activity of the N-phenyl derivatives. mdpi.com

In essence, the strategic modification of the N-alkyl and amide nitrogen substituents in this compound and related structures is a key strategy in medicinal chemistry to fine-tune their biological activity and develop more potent and selective therapeutic agents. nih.govmdpi.com

In vitro and In vivo Biological Evaluation Methodologies

A comprehensive evaluation of the biological effects of this compound and its derivatives relies on a combination of in vitro and in vivo assays. These methodologies are essential for characterizing the pharmacological profile of these compounds.

Cell Viability and Antiproliferative Assays

Cell viability and antiproliferative assays are fundamental in drug discovery, particularly in the context of cancer research, to assess the impact of a compound on cell health and growth. wisdomlib.orgnumberanalytics.comcreative-bioarray.com These assays help determine if a compound is cytotoxic (kills cells) or cytostatic (inhibits cell proliferation). numberanalytics.com

Commonly used methods include:

MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. numberanalytics.comcreative-bioarray.com

CellTiter-Glo® Luminescent Cell Viability Assay : This assay quantifies ATP, a marker of metabolically active cells.

Thymidine (B127349) Incorporation Assay : This method measures the incorporation of radiolabeled thymidine into DNA, providing a direct measure of cell proliferation. nih.gov

These assays are used to determine the IC50 value, which is the concentration of a compound that inhibits a biological process by 50%. creative-bioarray.comnih.gov

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Conversion of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases | Colorimetric signal proportional to metabolic activity |

| CellTiter-Glo® | Luminescent signal generated from the reaction of luciferase with ATP | Luminescence proportional to ATP levels |

| Thymidine Incorporation | Incorporation of [3H]-thymidine into newly synthesized DNA | Radioactivity proportional to DNA synthesis |

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for determining if a compound can block or reduce the activity of a specific enzyme. superchemistryclasses.comwisdomlib.orgbiobide.com These assays are central to the development of drugs that target enzymes involved in disease processes. sci-hub.se The general principle involves measuring the rate of an enzymatic reaction in the presence and absence of the test compound. superchemistryclasses.com A wide variety of detection methods can be employed, including fluorescence, absorbance, and radiometric measurements, to quantify the enzymatic activity. numberanalytics.com High-throughput screening (HTS) can be used to rapidly test large libraries of compounds for their inhibitory effects on a target enzyme. numberanalytics.com

Receptor Binding and Functional Assays

Receptor binding assays are used to determine if and how strongly a compound binds to a specific receptor. giffordbioscience.comlabome.com Radioligand binding assays are a common technique where a radioactively labeled compound known to bind to the receptor is used. giffordbioscience.comlabome.com The test compound's ability to displace the radioligand provides a measure of its binding affinity. nih.gov

Functional assays go a step further to determine the biological consequence of this binding. antibody.comnih.gov These assays can measure a variety of cellular responses, such as changes in intracellular signaling molecules or gene expression, to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). antibody.com

| Assay Type | Purpose | Key Parameters Determined |

| Receptor Binding Assay | To measure the affinity of a compound for a receptor. giffordbioscience.com | Dissociation constant (Kd) or Inhibitory constant (Ki) |

| Functional Assay | To determine the biological effect of a compound after binding to a receptor. antibody.com | Efficacy (Emax) and Potency (EC50 or IC50). giffordbioscience.com |

Animal Models for Efficacy and Pharmacological Profiling

Animal models are essential for evaluating the efficacy and safety of a drug candidate in a living organism before it can be considered for human trials. frontiersin.orgcreative-biolabs.comijrpc.com These models help to understand how the drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its effects on the body (pharmacodynamics). creative-biolabs.com

The choice of animal model depends on the disease being studied. For example, in cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are often used to assess the antitumor activity of a compound. creative-biolabs.com For neurological disorders, various animal models that mimic aspects of the human condition are employed. creative-biolabs.com The use of animal models is a critical step in bridging the gap between laboratory research and clinical applications. creative-biolabs.com

Applications in Asymmetric Catalysis and Organocatalysis

Chiral Pyrrolidinecarboxamides as Organocatalysts

Chiral pyrrolidinecarboxamides represent a versatile and powerful class of organocatalysts, primarily derived from the readily available and optically pure amino acid, proline. These catalysts have gained prominence for their ability to effectively promote a wide range of asymmetric transformations with high enantioselectivity and diastereoselectivity.

Proline-Derived Catalysts and Mimetics

Proline itself is a foundational organocatalyst, known to catalyze direct asymmetric aldol (B89426) and Mannich reactions. semanticscholar.orgnih.gov However, its application can be limited by factors such as low solubility in common organic solvents and the requirement for high catalyst loadings. To address these limitations, numerous proline-derived catalysts and mimetics have been synthesized. organic-chemistry.orgunibo.it These modifications often involve derivatization of the carboxylic acid or the amine moiety of the proline ring to enhance solubility, stability, and catalytic activity. organic-chemistry.org By rationally designing these catalysts, researchers can fine-tune the steric and electronic properties to achieve optimal performance in specific asymmetric reactions. unibo.it

N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat") and Related Derivatives

A significant advancement in proline mimetics is the development of N-sulfonylated pyrrolidinecarboxamides. Notably, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, commonly referred to as "Hua Cat," has emerged as a highly practical and efficient organocatalyst. nih.govresearchgate.net Developed by Yang and Carter, this catalyst exhibits improved solubility in nonpolar organic solvents, allowing for reactions to be conducted at higher concentrations and with lower catalyst loadings. nih.govacs.org The dodecylphenylsulfonyl group plays a crucial role in enhancing the catalyst's solubility and modulating its acidity, which is key to its high catalytic efficiency. nih.gov "Hua Cat" and its second-generation analogue, "Hua Cat-II" (N-(carboxy-p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide), have proven to be versatile catalysts for a range of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael addition reactions. nih.gov

Specific Asymmetric Reactions Catalyzed by Chiral Pyrrolidinecarboxamides

Chiral pyrrolidinecarboxamides have demonstrated exceptional efficacy in catalyzing a variety of fundamental asymmetric reactions, enabling the synthesis of enantiomerically enriched molecules that are valuable intermediates in medicinal chemistry and natural product synthesis.

Enantioselective Aldol Reactions

The enantioselective aldol reaction is a cornerstone of asymmetric synthesis, and proline-derived organocatalysts have revolutionized this transformation. "Hua Cat" has been shown to be a highly effective catalyst for direct aldol reactions between various ketones and aldehydes, affording the corresponding aldol products in high yields, diastereoselectivities, and enantioselectivities. nih.gov The catalyst's enhanced solubility allows for these reactions to be performed in industrially favored nonpolar solvents and even under neat conditions with catalyst loadings as low as 2 mol%. nih.gov

| Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | 4-Nitrobenzaldehyde | 95 | >99:1 | 99 | nih.gov |

| Cyclopentanone | 4-Nitrobenzaldehyde | 94 | 1.35:1 | 87-95 | nih.gov |

| Acetone | 4-Nitrobenzaldehyde | - | - | Reasonable | nih.gov |

| 4-Methylcyclohexanone | Various Aldehydes | Competent Substrate | nih.gov |

Enantioselective Mannich Reactions

The Mannich reaction is a fundamental method for the synthesis of β-amino carbonyl compounds, which are important structural motifs in many biologically active molecules. Proline-derived organocatalysts, particularly "Hua Cat," have been successfully applied to direct, three-component asymmetric Mannich reactions. acs.orgsci-hub.cat These catalysts facilitate the reaction between an aldehyde, an amine, and a ketone, providing syn-Mannich adducts with high levels of diastereo- and enantioselectivity. acs.org The use of "Hua Cat" allows for the reaction to be carried out in common, nonpolar solvents like 2-methyl-tetrahydrofuran, which is an industrially attractive solvent. acs.org

| Catalyst | Aldehyde | Amine | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| (S)-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 50 | - | 94 | sci-hub.cat |

| "Hua Cat" | Various Aromatic Aldehydes | p-Anisidine | Cyclohexanone | High Yields and Stereoselectivities | acs.org | ||

| (R)-3-Pyrrolidinecarboxylic acid | Various Aldehydes | α-Imino esters | - | - | up to 99:1 (anti/syn) | >99 | acs.org |

| (R)-3-Pyrrolidinecarboxylic acid | - | α-Imino esters | Various Ketones | - | >99:1 (anti/syn) | 99 | acs.org |

Michael Addition Reactions

The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral pyrrolidinecarboxamides and related proline derivatives have been effectively employed as organocatalysts for asymmetric Michael additions. arkat-usa.orgrsc.org These catalysts activate the nucleophile through enamine formation, leading to a highly enantioselective conjugate addition to various Michael acceptors, such as nitroolefins. researchgate.net The reactions typically proceed with good yields and high levels of stereocontrol, providing access to a wide range of chiral adducts. researchgate.net

| Catalyst | Nucleophile | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| L-Proline (5 mol%) | Malononitrile | Chalcone | 74 | - | - | arkat-usa.org |

| L-Proline (5 mol%) | Nitromethane | Chalcone | 86 | - | - | arkat-usa.org |

| Dipeptidic proline-derived thiourea | Propionaldehyde | trans-β-Nitrostyrene | up to 99 | 92:8 (syn) | 97 | researchgate.net |

| (S)-N-Tritylpyrrolidine-2-carboxamide | Aldehydes | Nitrostyrenes | Good Yields and Enantiocontrol | unibo.it |

Other Stereoselective C-C Bond Forming Reactions

The substituted chiral pyrrolidine (B122466) motif is a crucial building block in organic synthesis and characterizes the structure of many effective organocatalysts. unibo.itnih.gov Prolinamides, the class of compounds to which (S)-N-Phenyl-2-pyrrolidinecarboxamide belongs, have been successfully employed in a variety of stereoselective carbon-carbon bond-forming reactions. unibo.it These catalysts function by creating a specific chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer.

Key examples of their application include:

Michael Additions: Prolinamide derivatives have proven effective in catalyzing the asymmetric Michael addition of aldehydes to nitro-olefins. For instance, the highly hindered catalyst (S)-N-tritylpyrrolidine-2-carboxamide has been used to achieve good yields and enantioselectivity in the reaction between aldehydes and nitrostyrene. unibo.it

Aldol Reactions: Bifunctional prolinamide-based organocatalysts have been developed for asymmetric aldol reactions. unibo.itnih.gov Catalysts derived from (S)-proline conjugated with other chiral molecules, such as stereoisomeric 2-hydroxy-3-aminopinanes, have been studied for their catalytic properties in asymmetric aldol reactions conducted in environmentally friendly media like water. unibo.it Similarly, certain 4-hydroxy-prolinamides have demonstrated high efficacy as catalysts in asymmetric aldol reactions, even at low catalyst loadings and under solvent-free conditions. nih.gov

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Synthesis

In addition to their role in organocatalysis, pyrrolidine-based structures are foundational to the design of chiral ligands for metal-catalyzed asymmetric reactions. unibo.itnih.gov A chiral ligand coordinates to a metal center, modifying its electronic properties and steric environment. nih.gov This modification allows the resulting metal complex to control the stereochemical outcome of a catalytic reaction, preferentially forming one enantiomeric product. nih.gov The development of such chiral metal complexes is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for various applications, including pharmaceuticals and materials science. nih.gov

Nickel(II) complexes incorporating Schiff base ligands are a widely studied class of coordination compounds. rasayanjournal.co.inresearchgate.net These complexes often feature a central nickel(II) ion coordinated to a polydentate Schiff base, which is typically formed via the condensation of an aldehyde (like salicylaldehyde) and an amine. rasayanjournal.co.inresearchgate.net The resulting metal complexes can adopt various geometries, with square planar and octahedral being common. rasayanjournal.co.inresearchgate.netnih.gov

Structurally, these complexes consist of a Ni(II) center coordinated by the donor atoms of the Schiff base ligand, often in an N2O2 or ONO arrangement. nih.gov The bond distances and angles around the metal center are characteristic of their specific geometry. nih.gov For example, in square planar complexes, the four donor atoms lie in the same plane as the nickel ion. researchgate.netnih.gov These complexes have been investigated for a range of applications, including as building blocks for conductive metallopolymers. nih.gov

While the chemistry of Ni(II)-Schiff base complexes is extensive, specific examples derived from the direct condensation or coordination of this compound are not prominently featured in the surveyed literature. The research largely focuses on ligands derived from other chiral and achiral amines.

The pyrrolidine scaffold is an effective structural motif for ligands in copper-catalyzed reactions. A notable example involves the use of (S)-N-methylpyrrolidine-2-carboxylate, a close derivative of L-proline, as a highly efficient ligand in the copper-catalyzed Goldberg-type N-arylation of amides. nih.govnih.gov This reaction is a crucial method for forming N-arylamides, which are important structures in pharmaceutical chemistry and organic synthesis. nih.gov

In this system, the ligand, in conjunction with a copper(I) iodide catalyst, promotes the coupling of amides with aryl halides under relatively mild conditions. nih.gov The use of the (S)-N-methylpyrrolidine-2-carboxylate ligand allows the reaction to proceed with a low catalyst loading (5 mol % CuI) and in a short timeframe, yielding a variety of N-arylamides in good to high yields. nih.gov An optimization study for the N-phenylation of 2-pyrrolidone with iodobenzene (B50100) highlighted the effectiveness of this catalytic system. nih.gov

| Entry | Substrate | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | PhI | L | KOt-Bu | DMF | 110 | 5 | 10 |

| 2 | PhI | L | KOH | DMF | 110 | 5 | 13 |

| 3 | PhI | L | K3PO4 | DMF | 110 | 5 | 85 |

| 4 | PhI | L | K2CO3 | DMF | 110 | 5 | 78 |

| 5 | PhI | L | Cs2CO3 | DMF | 110 | 5 | 82 |

| 6 | PhI | L | K3PO4 | DMSO | 110 | 5 | 95 |

| 7 | PhI | L | K3PO4 | Dioxane | 110 | 5 | 53 |

| 8 | PhI | L | K3PO4 | Toluene | 110 | 5 | 45 |

| 9 | PhI | None | K3PO4 | DMSO | 110 | 5 | 15 |

The results demonstrate that the presence of the ligand is crucial for high yields, with the yield dropping significantly in its absence (Entry 9). nih.gov The combination of K3PO4 as the base and DMSO as the solvent provided the optimal conditions, leading to a 95% yield. nih.gov

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.commdpi.com This process involves the addition of hydrogen (H2) across double and triple bonds, as well as to other reducible functional groups. masterorganicchemistry.com The catalyst consists of palladium metal finely dispersed on a high-surface-area activated carbon support, which facilitates the reaction between the substrate and adsorbed hydrogen on the metal surface. masterorganicchemistry.com Pd/C is valued for its high efficiency, good reproducibility, and ease of separation from the reaction mixture. mdpi.comresearchgate.net

Catalytic hydrogenation is a fundamental reaction in organic synthesis for producing saturated compounds from their unsaturated precursors. masterorganicchemistry.com For example, it is commonly used for the reduction of alkenes to alkanes. masterorganicchemistry.com While Pd/C is a powerful catalyst for these reductions, achieving high enantioselectivity typically requires the use of homogeneous catalysts with chiral ligands or chiral modifiers on the catalyst surface. nih.gov The use of this compound as a chiral ligand or modifier in conjunction with heterogeneous Pd/C for asymmetric hydrogenation is not a widely documented strategy in the reviewed scientific literature.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is crucial for understanding the structural basis of ligand-target interactions and for designing new therapeutic agents. researchgate.netresearchgate.net Studies on compounds structurally related to (S)-N-Phenyl-2-pyrrolidinecarboxamide, such as various pyrrolidine (B122466) carboxamide derivatives, have demonstrated their potential to bind to a range of biological targets, including enzymes implicated in infectious diseases. nih.gov

Analysis of the binding sites of pyrrolidine carboxamide derivatives reveals common interaction patterns. For instance, in the inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid biosynthesis, these inhibitors were found to occupy the enzyme's active site. nih.gov The binding mode often involves a combination of hydrogen bonds and hydrophobic interactions.

Key interactions for a related series of inhibitors include:

Hydrogen Bonding: The carbonyl oxygen of the five-membered lactam ring frequently forms hydrogen bonds with the 2'-hydroxyl group of the nicotinamide (B372718) ribose of the NAD+ cofactor and the hydroxyl group of a tyrosine residue (e.g., Tyr158) within the active site. nih.gov

Hydrophobic and van der Waals Interactions: The various ring structures of the ligands, such as cyclohexyl or phenyl groups, engage in van der Waals interactions with hydrophobic residues of the binding pocket, for example, Gly96 and Phe97. nih.gov The phenyl ring of the carboxamide moiety typically occupies a hydrophobic binding pocket. nih.gov Modifications to this phenyl ring can significantly impact activity, suggesting that substituents may clash with residues at the bottom of this pocket. nih.gov

These consistent interaction patterns help in identifying "hotspots" within the binding site—regions that are critical for ligand binding and affinity. The spiropyrrolidine moiety in some antibacterial compounds has been shown to be prominent in inhibition through hydrogen bond interactions with amino acids like Gly78. nih.gov

Molecular docking simulations are used not only to predict the binding pose but also to estimate the binding affinity of a ligand for its target, often expressed as a docking score. These scores can be used to rank potential inhibitors and guide synthetic efforts toward more potent compounds. For a series of phenylpyrimidine-carboxamide derivatives designed as c-Met inhibitors, docking studies were used to rationalize the structure-activity relationships (SARs), indicating that replacing a phenylpicolinamide scaffold with a phenylpyrimidine fragment was beneficial for activity. nih.gov

The predictive power of docking is evident in studies where compounds with good docking scores also show high experimental activity. For example, in a series of pyrrolidine carboxamides targeting InhA, a clear correlation was observed between the substituents on the phenyl ring and the inhibitory concentration (IC50). nih.gov Unfavorable substitutions led to a significant decrease in potency, a finding that can be rationalized by steric clashes predicted in docking models. nih.gov

| Interaction Type | Ligand Moiety | Receptor Residues/Components | Reference |

| Hydrogen Bonding | Carbonyl oxygen of lactam ring | 2'-hydroxyl of NAD+ ribose, Tyr158 | nih.gov |

| Hydrogen Bonding | Spiropyrrolidine -NH and -CO | Gly78 | nih.gov |

| van der Waals | Cyclohexyl ring | Gly96, Phe97, NAD+ ribose | nih.gov |

| Hydrophobic | Phenyl ring | Hydrophobic pocket residues | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, geometry, and reactivity of molecules. researchgate.netespublisher.com These methods are applied to study reaction mechanisms, conformational preferences, and spectroscopic properties of complex organic molecules, including N-substituted pyrrolidines. nih.govresearchgate.netresearchgate.net

DFT calculations are instrumental in studying reaction pathways and transition states. For proline-derived catalysts, which share the pyrrolidine core with this compound, theoretical studies can elucidate the mechanism of asymmetric reactions. For example, N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a proline mimetic, has been shown to be a highly effective catalyst for enantioselective aldol (B89426) reactions. nih.gov DFT can be used to model the transition states of such reactions, explaining the role of the catalyst in lowering the activation energy and controlling the stereochemical outcome. The calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. nih.gov

The three-dimensional structure of a molecule is critical to its biological activity and its role in stereoselective synthesis. The pyrrolidine ring is not planar and exists in various "puckered" or envelope conformations. unipa.it DFT is a reliable method for determining the preferred conformations of N-substituted pyrrolidine derivatives and the energy barriers between them. researchgate.net

A comprehensive conformational search followed by DFT optimization can identify the global minimum energy conformer and other low-energy structures. researchgate.net For N-substituted pyrrolidines, the nature of the substituent on the nitrogen atom and elsewhere on the ring dictates the conformational preference. researchgate.net This conformational control is a key source of stereoselectivity in reactions catalyzed by proline derivatives. By stabilizing a specific transition state geometry, the catalyst directs the reaction to form one stereoisomer preferentially. DFT calculations can quantify the energetic differences between diastereomeric transition states, providing a theoretical basis for the observed enantioselectivity and diastereoselectivity. nih.gov

| Parameter | Information Gained | Application | Reference |

| Optimized Geometry | Stable molecular structure | Foundation for all other calculations | espublisher.comresearchgate.net |

| Transition State Energy | Activation energy of a reaction | Understanding reaction rates and mechanisms | nih.gov |

| Conformational Energy | Relative stability of different conformers | Explaining stereoselectivity and dynamic behavior | researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic reactivity, energy gap | Predicting sites of reaction and electronic transitions | espublisher.com |

| NMR Chemical Shifts | Theoretical prediction of spectra | Structure verification and conformational analysis | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of new compounds and for designing molecules with improved properties.

QSAR studies on related N-phenyl pyrrolidin-2-ones, which act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, have successfully established predictive models. nih.gov A comparative molecular field analysis (CoMFA) model, for instance, can be built to explain the effects of different substituents on inhibitory activity. nih.gov Such models use steric and electrostatic fields to quantify the features of a molecule that are important for binding to the target. The resulting CoMFA contour maps can guide the modification of the lead compound, suggesting where bulky groups or electron-withdrawing/donating groups should be placed to enhance activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govresearchgate.net A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For a series of related carboxamides, a pharmacophore model can be generated based on the structures of the most active compounds. nih.govmdpi.com This "consensus" model represents the key interaction points required for binding and can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that are likely to be active. nih.govnih.gov The carboxamide fragment itself is often a pivotal part of the pharmacophore, acting as a molecular anchor for binding to the target. nih.govmdpi.com

Predictive Modeling for Rational Drug Design

Predictive modeling, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, plays a crucial role in modern drug discovery. These computational tools are employed to establish a correlation between the chemical structure of a series of compounds and their biological activity. The underlying principle of QSAR is that variations in the structural or physicochemical properties of a molecule within a series will lead to predictable changes in their biological activity.

While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR and pharmacophore modeling are broadly applicable to this class of compounds. The development of a predictive model for this scaffold would involve the synthesis and biological evaluation of a library of analogs with systematic modifications to the pyrrolidine ring, the phenyl group, and the amide linker.

The resulting data would then be used to construct a model that could predict the biological activity of novel, unsynthesized derivatives. Such a model would be invaluable in prioritizing synthetic efforts and in the design of compounds with optimized activity profiles.

Identification of Key Structural Features for Enhanced Activity

The identification of key structural features that govern the biological activity of a compound is a cornerstone of medicinal chemistry. For the pyrrolidine carboxamide scaffold, several structure-activity relationship (SAR) studies on related derivatives have shed light on the molecular determinants of their activity.

Studies on a series of pyrrolidine carboxamide derivatives as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis have revealed the critical importance of the substitution pattern on the phenyl ring. In this particular series, the unsubstituted N-phenyl derivative served as a benchmark for activity. The introduction of substituents at the para-position of the phenyl ring generally resulted in a decrease or complete loss of inhibitory activity, suggesting that this position may be involved in unfavorable steric interactions within the binding site of the InhA enzyme. Conversely, small to moderately sized electron-withdrawing groups at the meta-position of the phenyl ring were found to be favorable for activity. Disubstituted compounds with substituents at the 3- and 5-positions of the phenyl ring often exhibited improved inhibitory potency.

In a different context, the SAR of pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) has also been explored. These studies have highlighted the significant influence of the terminal phenyl group on the inhibitory activity of these compounds.

The key takeaways from these SAR studies on related pyrrolidine carboxamide scaffolds are summarized in the table below. It is important to note that these findings are specific to the biological targets studied and may not be directly transferable to other targets. However, they provide a valuable framework for the rational design of novel this compound derivatives with potentially enhanced activity.

| Structural Modification | Effect on Activity (InhA Inhibition) | Effect on Activity (NAAA Inhibition) |

|---|---|---|

| Unsubstituted Phenyl Ring | Baseline activity. | Considered for modification to enhance potency. |

| Para-substitution on Phenyl Ring | Generally leads to loss of activity. | Can significantly influence inhibitor activity. |

| Meta-substitution on Phenyl Ring (small, electron-withdrawing) | Generally enhances activity. | - |

| 3,5-disubstitution on Phenyl Ring | Often improves inhibitory potency. | - |

| Replacement of Phenyl with Cyclohexyl | - | Can lead to enhanced potency. |

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations have become a powerful computational tool for investigating the dynamic behavior of biological macromolecules and their complexes with ligands. By simulating the movements of atoms over time, MD can provide detailed insights into the conformational changes that a molecule undergoes and the nature of its interactions with a binding partner.

In the context of drug design, MD simulations are frequently used to:

Assess the stability of a ligand-protein complex.

Characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that mediate binding.

Explore the conformational landscape of a ligand and its receptor.

Estimate the binding free energy of a ligand to its target.

The analysis of the resulting trajectory can reveal the preferred binding mode of the compound, the conformational flexibility of both the ligand and the protein upon binding, and the specific amino acid residues that are critical for the interaction. This information is invaluable for the rational design of new analogs with improved binding affinity and selectivity. For instance, MD simulations have been used to investigate the binding stability of related carboxamide derivatives in the binding cavity of SARS-CoV-2 main protease, supporting their inhibitory activity.

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to (S)-N-Phenyl-2-pyrrolidinecarboxamide and the Pyrrolidinecarboxamide Class

Research into the pyrrolidinecarboxamide class of compounds has revealed a versatile scaffold with significant potential in medicinal chemistry. A key finding is the identification of pyrrolidine (B122466) carboxamides as a novel and potent class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis nih.govnih.gov. This discovery is crucial in the search for new antituberculosis agents to combat multidrug resistance nih.govnih.gov. The core pyrrolidine structure plays a central role in forming essential hydrogen bonding networks within the enzyme's active site nih.gov. Subsequent optimization of the lead compounds, particularly through modifications of the phenyl ring, has led to a significant improvement in potency, with some derivatives showing over 160-fold increased activity nih.gov.

Within this broader class, specific derivatives have shown promise in other therapeutic areas. Studies on a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives, which includes the structural motif of this compound, have demonstrated significant anticonvulsant activity in maximal electroshock seizure (MES) tests . Notably, compounds with 4-chlorophenyl and 4-nitrophenyl substituents were identified as particularly active, comparable to the standard drug phenytoin but without the associated neurotoxicity . This highlights the potential of this specific subclass for treating neurological disorders like epilepsy . The five-membered pyrrolidine ring is a widely used heterocycle in the development of compounds for treating human diseases researchgate.net.

While direct research on this compound is not extensively detailed in the reviewed literature, the principle of its stereochemistry is critical. Studies on racemic mixtures of pyrrolidinecarboxamide inhibitors of InhA have shown that typically only one enantiomer is active, underscoring the importance of stereospecific synthesis and evaluation nih.gov. The stereogenicity of the carbons in the pyrrolidine ring is a key feature, influencing the biological profile of drug candidates through different binding modes to enantioselective proteins researchgate.net.

Emerging Avenues in Medicinal Chemistry Applications

The established biological activities of pyrrolidinecarboxamides open up several promising avenues for future medicinal chemistry research. The success of this class as direct InhA inhibitors suggests a clear path for developing novel antitubercular agents that could bypass the resistance mechanisms associated with activation-required drugs like isoniazid (B1672263) nih.gov. Future work could focus on creating extensive libraries of these compounds, possibly using microtiter synthesis and in-situ screening, to explore a wider range of chemical diversity and improve potency against various bacterial strains nih.gov.

Beyond infectious diseases, the demonstrated anticonvulsant properties of N-(substituted phenyl) pyrrolidine-2-carboxamides warrant further investigation into their potential as central nervous system (CNS) agents . A significant opportunity lies in optimizing these compounds to enhance their therapeutic index, aiming for high efficacy with minimal side effects like CNS depression . The pyrrolidine scaffold is present in numerous pharmaceutical drugs, indicating its broad applicability researchgate.net. For instance, a related compound, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, has been identified as a potent and brain-penetrant TRPV1 antagonist, presenting a promising candidate for novel pain therapeutics researchgate.net.

The modular nature of the pyrrolidinecarboxamide structure makes it an ideal candidate for diversity-oriented synthesis and the application of modern drug discovery techniques like "click chemistry" nih.gov. This approach can expedite the creation of large and diverse compound libraries, which are invaluable for high-throughput screening to identify new bioactive compounds and therapeutic agents against a wide array of biological targets nih.gov.

Advancements and Challenges in Asymmetric Catalysis with Pyrrolidinecarboxamides